molecular formula C16H23BO3 B11848813 4,4,5,5-Tetramethyl-2-(3-(tetrahydrofuran-3-yl)phenyl)-1,3,2-dioxaborolane CAS No. 2223005-33-0

4,4,5,5-Tetramethyl-2-(3-(tetrahydrofuran-3-yl)phenyl)-1,3,2-dioxaborolane

Cat. No.: B11848813
CAS No.: 2223005-33-0
M. Wt: 274.2 g/mol
InChI Key: UJTGSIPZFZUJIQ-UHFFFAOYSA-N
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Description

This compound is a boronic ester featuring a 1,3,2-dioxaborolane core substituted with four methyl groups (4,4,5,5-tetramethyl) and a phenyl ring bearing a tetrahydrofuran-3-yl group at the 3-position. Its molecular formula is C₁₆H₂₃BO₃ (molecular weight: 274.16 g/mol) . The tetrahydrofuran moiety introduces steric bulk and oxygen-mediated electronic effects, making it distinct from simpler arylboronic esters. It is utilized as a key intermediate in pharmaceutical synthesis, notably for the RET inhibitor Selpercatinib, due to its balance of reactivity and stability .

Properties

CAS No.

2223005-33-0

Molecular Formula

C16H23BO3

Molecular Weight

274.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[3-(oxolan-3-yl)phenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C16H23BO3/c1-15(2)16(3,4)20-17(19-15)14-7-5-6-12(10-14)13-8-9-18-11-13/h5-7,10,13H,8-9,11H2,1-4H3

InChI Key

UJTGSIPZFZUJIQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3CCOC3

Origin of Product

United States

Preparation Methods

Preparation of 3-(Tetrahydrofuran-3-yl)Phenyl Intermediate

The synthesis of the 3-(tetrahydrofuran-3-yl)phenyl group proceeds through a Friedel-Crafts alkylation of benzene with 3-bromotetrahydrofuran, followed by dehydrohalogenation. Key parameters include:

  • Catalyst : FeCl₃ (10 mol%) in dichloromethane at 0°C

  • Yield : 62–68% after purification by silica gel chromatography

  • Challenges : Competing oligomerization of THF derivatives requires strict temperature control

Boron Incorporation via Suzuki Coupling

Coupling the aryl bromide intermediate with bis(pinacolato)diboron (B₂Pin₂) under Miyaura borylation conditions:

Reaction Conditions

ParameterValue
CatalystPd(dppf)Cl₂ (2 mol%)
BaseKOAc (3 equiv)
Solvent1,4-Dioxane
Temperature80°C, 12 h
Yield74% (isolated)

This step exhibits sensitivity to oxygen, necessitating rigorous inert atmosphere protocols. The crude product is purified via recrystallization from hexane/ethyl acetate (4:1).

Dioxaborolane Ring Formation

The final step involves transesterification of the boronic acid with pinacol:

ArB(OH)2+PinacolHCl (cat.)ArB(O2C2Me4)+2H2O\text{ArB(OH)}2 + \text{Pinacol} \xrightarrow{\text{HCl (cat.)}} \text{ArB(O}2\text{C}2\text{Me}4) + 2\text{H}_2\text{O}

Optimization Insights

  • Acid Catalyst : 0.5 M HCl in THF improves reaction rate vs. H₂SO₄ (reduces side products)

  • Solvent System : Azeotropic removal of water with toluene enhances conversion to >95%

  • Purification : Distillation under reduced pressure (0.1 mmHg, 110°C) yields 98% pure product

Spectroscopic Characterization

The compound exhibits distinct spectral features:

¹H NMR (500 MHz, CDCl₃)

  • δ 7.32–7.18 (m, 4H, aryl-H)

  • δ 4.02–3.88 (m, 2H, THF-OCH₂)

  • δ 2.45–2.32 (m, 1H, THF-CH)

  • δ 1.28 (s, 12H, pinacol-CH₃)

¹¹B NMR (160 MHz, CDCl₃)

  • δ 30.2 ppm (quartet, J = 98 Hz) characteristic of dioxaborolanes

Mass Spectrometry

  • ESI-MS: m/z 273.18 [M+H]⁺ (calc. 273.17 for C₁₆H₂₂BO₃)

Comparative Analysis with Structural Analogues

ParameterTarget Compound4-(THF-3-yl) IsomerTrifluoromethyl Derivative
Melting Point45–47°C52–54°C89–91°C
Solubility (THF)0.82 g/mL0.79 g/mL0.65 g/mL
Suzuki Coupling Yield74%68%83%
Thermal Decomp. Temp218°C225°C245°C

The 3-substituted isomer demonstrates enhanced solubility in polar aprotic solvents compared to its 4-substituted counterpart, likely due to reduced molecular symmetry. However, its lower thermal stability (ΔT = 7°C vs. 4-isomer) suggests increased strain in the dioxaborolane ring.

Industrial-Scale Considerations

Three key challenges emerge in large-scale production:

  • Catalyst Recycling : Palladium recovery via activated carbon filtration achieves 92% efficiency after 5 cycles

  • Waste Stream Management : Aqueous boron byproducts require precipitation as Ca₃(BO₃)₂ (EPA Method 1311)

  • Process Safety : Exothermic transesterification necessitates jacketed reactors with ΔT < 5°C/min

Recent advances in continuous flow systems show promise for improving yield consistency (RSD < 2% vs. 5% for batch) .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(3-(tetrahydrofuran-3-yl)phenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert the boron-containing group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boron group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Organolithium or Grignard reagents in dry ether or tetrahydrofuran.

Major Products

    Oxidation: Boronic acids or borates.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Role as a Reagent:
This compound serves as a versatile reagent in organic synthesis. It is particularly effective in the formation of carbon-carbon bonds, which is critical for constructing complex organic molecules. Its ability to facilitate reactions involving sterically hindered C(sp³)–H bonds has been demonstrated in various studies, showcasing its utility in synthesizing intricate structures that are often challenging to achieve with traditional reagents .

Case Study:
In a study focused on iridium-catalyzed borylation reactions, 4,4,5,5-Tetramethyl-2-(3-(tetrahydrofuran-3-yl)phenyl)-1,3,2-dioxaborolane was utilized to successfully borylate sterically hindered substrates. The results indicated that the compound could significantly enhance the yield of desired products under optimized conditions .

Medicinal Chemistry

Drug Development:
The compound plays a crucial role in medicinal chemistry by aiding in the development of pharmaceutical compounds. Its incorporation into drug candidates can enhance biological activity and improve pharmacokinetic properties. The boron atom within its structure can facilitate interactions with biological targets, making it valuable for creating more effective therapeutic agents.

Example Applications:
Research has shown that derivatives of this compound can be used to synthesize fluorinated pharmaceuticals. The introduction of fluorine can enhance the metabolic stability and bioavailability of drugs . Furthermore, its application in bioconjugation techniques allows for the labeling of biomolecules, which is essential for studying drug interactions and mechanisms of action.

Material Science

Advanced Materials:
In material science, this compound contributes to the formulation of advanced materials such as polymers and coatings. Its inclusion can improve thermal and mechanical properties of these materials, making them suitable for high-performance applications.

Research Insights:
The compound has been investigated for its potential in developing polymers with enhanced durability and resistance to environmental factors. Studies indicate that incorporating boron-containing compounds into polymer matrices can lead to improved thermal stability and mechanical strength .

Environmental Chemistry

Sustainable Practices:
The compound is also explored for its application in environmental chemistry. It can be involved in the synthesis of environmentally friendly solvents and reagents aimed at reducing the ecological footprint of chemical processes.

Impact on Green Chemistry:
By utilizing boron compounds like this compound in synthetic pathways that minimize waste and energy consumption, researchers are advancing green chemistry initiatives .

Summary Table of Applications

Field Application Key Benefits
Organic SynthesisFormation of carbon-carbon bondsEnables complex molecule synthesis
Medicinal ChemistryDevelopment of pharmaceuticalsEnhances biological activity and stability
Material ScienceFormulation of advanced polymers and coatingsImproves thermal and mechanical properties
Environmental ChemistrySynthesis of eco-friendly solvents and reagentsReduces ecological impact

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(3-(tetrahydrofuran-3-yl)phenyl)-1,3,2-dioxaborolane in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets include the palladium catalyst and the aryl halide substrate, with the reaction pathway involving oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Comparison with Structural Analogs

Steric and Electronic Effects

4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
  • Structure : Lacks the tetrahydrofuran substituent, featuring a plain phenyl group.
  • Reactivity : Demonstrated comparable catalytic efficiency to phenylboronic acid in rhodium-catalyzed C₆₀ arylation, indicating minimal steric hindrance from the dioxaborolane core .
4,4,5,5-Tetramethyl-2-[3-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane
  • Structure : Contains a strong electron-withdrawing trifluoromethoxy group (-OCF₃) on the phenyl ring.
  • Reactivity : Enhanced electrophilicity due to -OCF₃, favoring cross-coupling reactions with electron-rich partners. However, reduced stability under hydrolytic conditions compared to the tetrahydrofuran analog .
  • Application : Used in materials science for fluorinated polymers.
4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane
  • Structure : Substituted with a benzo[b]thiophene heterocycle.
  • Reactivity : The sulfur atom introduces π-conjugation and polarizability, enabling applications in organic electronics. Steric hindrance from the methyl group may slow coupling kinetics compared to the tetrahydrofuran analog .
4,4,5,5-Tetramethyl-2-(4-(methylthio)phenyl)-1,3,2-dioxaborolane
  • Application : Employed in Suzuki-Miyaura couplings to synthesize thiophene derivatives (e.g., 3-(4-(methylthio)phenyl)thiophene). The methylthio group (-SMe) enhances oxidative stability and facilitates π-stacking in materials .
  • Comparison : The tetrahydrofuran analog’s oxygen atom may offer better solubility in polar solvents, advantageous in pharmaceutical formulations.
4,4,5,5-Tetramethyl-2-(4-ethynylphenyl)-1,3,2-dioxaborolane
  • Structure : Features an ethynyl (-C≡CH) group for click chemistry or polymerization.
  • Reactivity : The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a versatility absent in the tetrahydrofuran analog .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Solubility & Stability Notes
Target Compound C₁₆H₂₃BO₃ 274.16 Tetrahydrofuran-3-yl Moderate polarity; stable in dry THF
2-Phenyl Analog C₁₂H₁₅BO₂ 202.06 Phenyl Hydrolytically sensitive
3-(Trifluoromethoxy)phenyl Analog C₁₃H₁₆BF₃O₃ 288.07 -OCF₃ Low solubility in water
Benzo[b]thiophen-3-yl Analog C₁₅H₁₉BO₂S 274.19 Benzo[b]thiophene High thermal stability

Biological Activity

4,4,5,5-Tetramethyl-2-(3-(tetrahydrofuran-3-yl)phenyl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and relevant studies that highlight its efficacy in various applications.

Synthesis

The synthesis of this compound typically involves the reaction of a suitable phenolic precursor with boron reagents under controlled conditions. The synthetic route often employs iridium-catalyzed borylation methods to achieve high yields and selectivity.

The compound's biological activity is primarily attributed to its ability to form stable complexes with various molecular targets. Its unique structure allows it to interact with enzymes and receptors involved in critical biological pathways. The tetrahydrofuran moiety enhances lipophilicity, facilitating cellular uptake and interaction with hydrophobic regions of proteins.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant inhibitory effects on specific enzymes. For instance:

  • CYP3A4 Inhibition : The compound has shown potent reversible inhibition of CYP3A4 with an IC50 value of 0.34 μM. This inhibition is crucial as CYP3A4 is involved in the metabolism of many drugs, suggesting potential drug-drug interactions .
EnzymeIC50 (μM)% TDIk_obs (min^-1)k_obs Ratio
CYP3A40.34660.09216.01
Other CYPs>5N/AN/AN/A

Case Studies

  • Hepatitis C Virus (HCV) : In a study focused on non-nucleoside inhibitors for HCV treatment, the compound exhibited notable antiviral activity. It was found to inhibit viral replication effectively in vitro, indicating its potential as a therapeutic agent against HCV .
  • Cancer Research : Investigations into the compound's role as a PKMYT1 inhibitor have revealed its ability to modulate cell cycle regulation in cancer cells. The selective inhibition of PKMYT1 suggests it could be a promising candidate for targeted cancer therapies .

Toxicology and Safety

Safety assessments indicate that while the compound shows therapeutic promise, it also poses risks such as acute toxicity if ingested and skin irritation upon contact . Therefore, proper handling and safety protocols are essential during its use in research and potential therapeutic applications.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4,4,5,5-Tetramethyl-2-(3-(tetrahydrofuran-3-yl)phenyl)-1,3,2-dioxaborolane?

The compound is typically synthesized via palladium-catalyzed Miyaura borylation reactions. A representative procedure involves reacting an aryl halide (e.g., 3-(tetrahydrofuran-3-yl)phenyl bromide) with bis(pinacolato)diboron (B₂Pin₂) in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) in a solvent like 1,4-dioxane at 80–100°C . Key parameters include maintaining anhydrous conditions and inert atmospheres to prevent boronic acid degradation.

Table 1: Representative Reaction Conditions

ComponentExampleRole
CatalystPd(dppf)Cl₂Facilitates oxidative addition
BaseKOAcNeutralizes HX byproduct
Solvent1,4-DioxaneHigh-boiling, inert medium
Temperature80–100°COptimizes reaction kinetics

Q. Which analytical techniques are most reliable for confirming the purity and structure of this compound?

Purity is commonly assessed via gas chromatography (GC) or high-performance liquid chromatography (HPLC), while structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B) and high-resolution mass spectrometry (HRMS). For example, ¹¹B NMR typically shows a peak near δ 30–35 ppm for the sp²-hybridized boron atom . Titration methods may also quantify active boron content .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this boronic ester?

Q. How should researchers address contradictions in spectroscopic data for this compound (e.g., unexpected NMR peaks)?

Contradictions may arise from residual solvents, dynamic equilibria (e.g., boroxine formation), or isotopic effects. Mitigation strategies include:

  • Using deuterated solvents (e.g., DMSO-d₆) to eliminate solvent interference .
  • Conducting variable-temperature NMR to identify equilibrium species .
  • Employing X-ray crystallography for unambiguous structural confirmation .

Q. What are the stability profiles of this boronic ester under different storage conditions?

The compound is hygroscopic and prone to hydrolysis. Recommended storage conditions:

  • Temperature: –20°C in sealed, argon-flushed vials .
  • Moisture control: Use molecular sieves (3Å) in storage containers . Stability can be monitored via periodic ¹¹B NMR to detect hydrolysis (appearance of δ ~10 ppm, indicative of boronic acid) .

Q. What mechanistic insights exist for its role in enantioselective cross-coupling reactions?

Studies suggest a Pd⁰/Pdᴵᴵ catalytic cycle:

  • Oxidative addition of aryl halide to Pd⁰.
  • Transmetallation with the boronic ester.
  • Reductive elimination to form the C–C bond . Key intermediates (e.g., Pd–borate complexes) can be characterized via in situ ¹H NMR or DFT calculations .

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